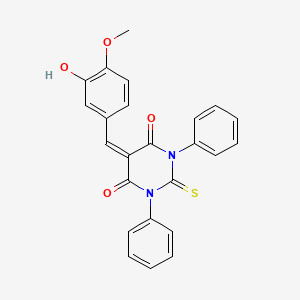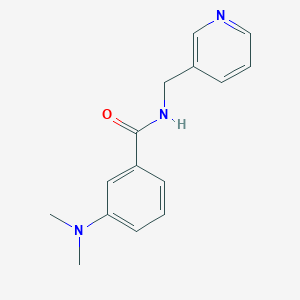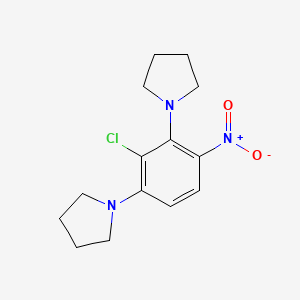![molecular formula C29H26N2O3 B5196275 1-(4-biphenylylcarbonyl)-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B5196275.png)
1-(4-biphenylylcarbonyl)-4-[(2-naphthyloxy)acetyl]piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-biphenylylcarbonyl)-4-[(2-naphthyloxy)acetyl]piperazine, commonly known as BPP, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. BPP is a piperazine derivative that exhibits a wide range of biological activities, including anti-inflammatory, analgesic, and anti-cancer properties. In
Mécanisme D'action
The exact mechanism of action of BPP is not fully understood. However, studies have suggested that BPP may exert its biological effects through the modulation of multiple signaling pathways. BPP has been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cancer. BPP has also been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that regulates glucose and lipid metabolism.
Biochemical and Physiological Effects:
BPP has been shown to exhibit a wide range of biochemical and physiological effects. In addition to its anti-inflammatory and analgesic properties, BPP has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes. Furthermore, BPP has been shown to reduce oxidative stress and improve endothelial function, suggesting a potential role in the prevention of cardiovascular disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of BPP is its versatility in different experimental settings. BPP can be used in vitro to study its effects on various cell types, and in vivo to study its therapeutic potential in animal models of disease. However, one of the limitations of BPP is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for the research and development of BPP. One potential area of research is the optimization of the synthesis method to improve the yield and purity of the final product. Furthermore, the development of novel formulations of BPP with improved solubility and bioavailability could enhance its therapeutic potential. Additionally, further studies are needed to fully elucidate the mechanism of action of BPP and its potential therapeutic applications in various disease states.
Méthodes De Synthèse
BPP can be synthesized using a multi-step process. The first step involves the reaction of 2-naphthol with 4-biphenylcarboxylic acid chloride in the presence of a base to form 4-(2-naphthyloxy)benzoyl chloride. This intermediate product is then reacted with piperazine in the presence of a base to produce BPP. The purity of the final product can be improved through recrystallization.
Applications De Recherche Scientifique
BPP has been extensively studied for its potential therapeutic applications. One of the major areas of research is the development of BPP as an anti-inflammatory and analgesic agent. Studies have shown that BPP can inhibit the production of pro-inflammatory cytokines and reduce pain in animal models of inflammation.
BPP has also been investigated for its anti-cancer properties. Studies have demonstrated that BPP can induce apoptosis in cancer cells and inhibit tumor growth in animal models. Furthermore, BPP has been shown to enhance the effectiveness of chemotherapy drugs in cancer treatment.
Propriétés
IUPAC Name |
2-naphthalen-2-yloxy-1-[4-(4-phenylbenzoyl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H26N2O3/c32-28(21-34-27-15-14-23-8-4-5-9-26(23)20-27)30-16-18-31(19-17-30)29(33)25-12-10-24(11-13-25)22-6-2-1-3-7-22/h1-15,20H,16-19,21H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPMJLCLHUKZVRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)COC2=CC3=CC=CC=C3C=C2)C(=O)C4=CC=C(C=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 2-[5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoate](/img/structure/B5196192.png)

![2-{[2-(2,5-dichloro-3-thienyl)-2-oxoethyl]thio}-3-(2-methyl-2-propen-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5196220.png)
![potassium 4-[2-(2,3-dihydro-1H-inden-1-ylidene)hydrazino]benzenesulfonate](/img/structure/B5196228.png)
![N-(2-bromophenyl)bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B5196234.png)
![7-bromo-2-methyl-4-phenylpyrido[1,2-a]pyrimidin-5-ium perchlorate](/img/structure/B5196237.png)


![N-[4-(acetylamino)phenyl]-4-iodo-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5196256.png)
![6-chloro-7-[(3-phenyl-2-propen-1-yl)oxy]-4-propyl-2H-chromen-2-one](/img/structure/B5196261.png)
![2-[(4-chlorophenyl)thio]-N-{2-methyl-4-[(phenylthio)methyl]phenyl}acetamide](/img/structure/B5196271.png)

![12H-[1,3]benzoxazolo[2,3-b]quinazolin-12-one](/img/structure/B5196296.png)
![3-[1-(4-methoxybenzoyl)-4-piperidinyl]-N-(3-methylphenyl)propanamide](/img/structure/B5196300.png)